molecular formula C9H12N4O2 B11896048 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923284-13-3

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11896048
CAS No.: 923284-13-3
M. Wt: 208.22 g/mol
InChI Key: XMEGRJOEIYLKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

The synthesis of 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

For industrial production, the process may be optimized to include continuous flow techniques and the use of catalysts to increase yield and reduce reaction time. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that play a crucial role in disease pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:

  • 1-(4-Chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • 1-(4-Methoxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

These compounds share the core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substituent, which may confer distinct pharmacological properties .

Properties

CAS No.

923284-13-3

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(4-hydroxybutyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O2/c14-4-2-1-3-13-8-7(5-12-13)10-6-11-9(8)15/h5-6,14H,1-4H2,(H,10,11,15)

InChI Key

XMEGRJOEIYLKBB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.